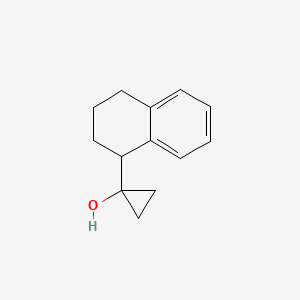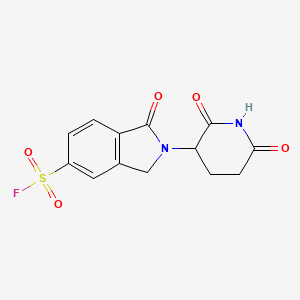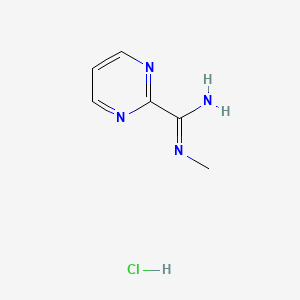
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a tetrahydronaphthalene moiety
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol typically involves the cyclopropanation of 1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere and moderate temperatures to ensure the formation of the cyclopropane ring.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods allow for better control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine:
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropan-1-amine hydrochloride: The hydrochloride salt form of the amine compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific structural features and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C13H16O/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12,14H,3,5,7-9H2 |
InChI Key |
COCWCQXQGRZRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride](/img/structure/B13596121.png)
![(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13596123.png)







![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)
![1-[1-(3-Fluoro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13596164.png)
![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)

